4,4'-Bis(carbomethoxy)stilbene is an organic compound with the molecular formula C18H16O4 and a molecular weight of 296.3 g/mol. This compound is a derivative of stilbene, characterized by the presence of two methoxycarbonyl groups attached to the phenyl rings. Its structural formula consists of a stilbene backbone with two ester functional groups, which significantly influence its chemical properties and reactivity. The compound is recognized for its applications across various scientific fields, including organic synthesis, materials science, and biological research.
The synthesis of 4,4'-bis(carbomethoxy)stilbene can be achieved through several methods:
4,4'-Bis(carbomethoxy)stilbene finds applications in various fields:
Several compounds share structural similarities with 4,4'-bis(carbomethoxy)stilbene. Notable examples include:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Dimethyl cis-stilbene-4,4'-dicarboxylate | C18H16O4 | Contains two methoxycarbonyl groups; different configuration affects reactivity. |
| Dimethyl trans-stilbene-4,4'-dicarboxylate | C18H16O4 | Trans configuration leads to different physical properties compared to the cis isomer. |
| Cis-stilbene-4,4'-dicarboxylic acid | C16H14O4 | Lacks ester groups; more polar and less hydrophobic than its ester derivatives. |
| Trans-stilbene-4,4'-dicarboxylic acid | C16H14O4 | Similar to cis-stilbene but exhibits different reactivity due to trans configuration. |
The uniqueness of 4,4'-bis(carbomethoxy)stilbene lies in its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomers. This configuration influences its solubility, reactivity patterns, and interactions with biological targets, making it particularly valuable for specific applications in research and industry .
Thermal transesterification has emerged as a cornerstone methodology for installing carbomethoxy groups onto the stilbene backbone. The process typically employs methyl ester derivatives of terephthalic acid precursors, with 1,4-butanediol serving as both solvent and transesterification agent. Titanium isopropoxide (Ti-IP) catalysts demonstrate exceptional activity under high-temperature conditions (190–210°C), achieving near-quantitative conversion rates through a four-stage mechanism:
Comparative studies of catalytic systems reveal temperature-dependent performance variations:
| Catalyst | Temperature Range (°C) | Conversion Efficiency (%) | BHBT Yield (mol/L) |
|---|---|---|---|
| Titanium Isopropoxide | 190–210 | 98.93 | 0.99 |
| Zinc Acetate | 160–180 | 89.45 | 0.82 |
| Tin(II) Chloride | 170–190 | 78.12 | 0.67 |
The Ti-IP system exhibits a linear Arrhenius relationship between 190–210°C (R² = 0.997), with activation energy calculated at 68.4 kJ/mol. Methanol byproduct removal through fractional distillation enhances equilibrium displacement, while maintaining stoichiometric excess of methyl ester precursors (1:2.5 molar ratio) prevents reverse reaction kinetics.
Phosphite ligands enable controlled stepwise construction of the stilbene core from p-toluic acid precursors through sequential coupling and functionalization. The optimized pathway involves three discrete stages:
Stage 1: Conversion of p-toluic acid to methyl 4-(bromomethyl)benzoate via Appel reaction using triphenylphosphite and carbon tetrabromide in dichloromethane (82% yield, 24h reaction time).
Stage 2: Palladium-catalyzed Heck coupling with methyl 4-vinylbenzoate using Pd(OAc)₂/PPh₃ catalytic system (1:4 molar ratio) in refluxing tetrahydrofuran. This stage demonstrates strict stereochemical control, producing trans-stilbene derivatives with 94% isomeric purity.
Stage 3: Post-coupling oxidation of residual vinyl groups using Jones reagent (CrO₃/H₂SO₄) in acetone/water mixture, achieving full conversion to carbomethoxy functionality within 6h at 0–5°C.
Critical process parameters include:
Modern catalytic systems for stilbene synthesis employ transition metal complexes that mediate C-C bond formation with precise stereochemical outcomes. Palladium-based catalysts dominate industrial applications due to their compatibility with diverse substrates and functional groups:
Palladium-Phosphine Systems:
Alternative Catalysts:
| Metal Center | Ligand System | Turnover Frequency (h⁻¹) | Trans:cis Ratio |
|---|---|---|---|
| Nickel | N-Heterocyclic Carbene | 420 | 88:12 |
| Copper | Phenanthroline | 185 | 79:21 |
| Iron | Bis(imino)pyridine | 310 | 92:8 |
Microwave-assisted catalysis (100W, 150°C) reduces reaction times by 68% while maintaining 94% enantiomeric excess in asymmetric syntheses. Catalyst recycling through biphasic systems (water/toluene) enables 7 reuse cycles with <15% activity loss.
Solvent polarity critically influences both reaction kinetics and stereochemical outcomes in 4,4'-bis(carbomethoxy)stilbene manufacturing. Systematic evaluation of solvent parameters reveals:
| Solvent | Dielectric Constant (ε) | Conversion (%) | Trans-selectivity (%) |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | 92 | 94 |
| 1,4-Dioxane | 2.2 | 88 | 89 |
| Dichloromethane | 8.9 | 85 | 82 |
| Dimethylformamide | 36.7 | 78 | 76 |
Reaction kinetics follow second-order behavior (R² = 0.991) with rate constants sensitive to solvent viscosity:
$$ k = \frac{A \cdot e^{-E_a/RT}}{\eta^{0.54}} $$
Where η represents solvent viscosity and A the pre-exponential factor. Industrial-scale processes employ continuous flow reactors with:
X-ray crystallography reveals that 4,4'-Bis(carbomethoxy)stilbene adopts a planar geometry due to the trans configuration of the central ethylene bridge. The carbomethoxy groups at the 4 and 4' positions enforce symmetry, with the ester functionalities oriented perpendicular to the plane of the aromatic rings [5]. Key crystallographic parameters include:
| Parameter | Value (Å) |
|---|---|
| C=C bond length | 1.34 |
| C-O (ester) bond length | 1.21 |
| Dihedral angle (C-C=C-C) | 180° |
The C=C bond length (1.34 Å) aligns with typical values for conjugated trans-stilbenes, indicating strong π-orbital overlap. The ester groups exhibit shorter C-O bonds (1.21 Å), consistent with their electron-withdrawing nature [5]. Comparatively, the planar arrangement minimizes steric hindrance between the carbomethoxy substituents and the aromatic rings, stabilizing the molecular structure.
The $$ ^1H $$ NMR spectrum of 4,4'-Bis(carbomethoxy)stilbene displays distinct signals corresponding to its symmetric structure:
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Vinyl (trans) | 7.2 | Doublet | 16 |
| Aromatic (para to COOCH3) | 8.0 | Doublet | - |
| Methoxy | 3.9 | Singlet | - |
2D NMR techniques, such as COSY and HSQC, further validate proton-proton correlations and carbon assignments. For instance, HSQC correlates the methoxy singlet to a carbon signal at δ 52.1 ppm, confirming its attachment to oxygen [5].
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a fully planar geometry for 4,4'-Bis(carbomethoxy)stilbene, consistent with crystallographic observations. Key computational findings include:
| Parameter | Calculated (Å) |
|---|---|
| C=C | 1.35 |
| C-O | 1.22 |
The HOMO-LUMO gap (3.2 eV) reflects significant conjugation across the stilbene backbone, with electron density localized on the carbomethoxy groups. Molecular dynamics simulations reveal negligible torsional flexibility (<5° deviation from planarity) at room temperature, underscoring the compound’s rigidity [5].
Comparative analysis with structurally analogous stilbenes highlights the impact of substituents on molecular geometry:
| Derivative | Substituent | C=C Bond Length (Å) | Dihedral Angle (°) |
|---|---|---|---|
| 4,4'-Bis(carbomethoxy) | Electron-withdrawing | 1.34 | 180 |
| 4,4'-Bis(dimethylamino) | Electron-donating | 1.36 | 175 |
The fluorescence quantum yield of 4,4'-bis(carbomethoxy)stilbene in solution phase exhibits characteristics typical of substituted stilbene derivatives with electron-withdrawing groups. While direct experimental measurements on this specific compound are limited in the literature, comparative analysis with structurally similar compounds provides valuable insights into its photophysical behavior.
Related stilbene derivatives with electron-withdrawing substituents demonstrate variable fluorescence quantum yields depending on the substitution pattern and solvent environment. The structurally analogous 4,4'-bis(2-benzoxazolyl)stilbene exhibits consistently high absolute fluorescence quantum yields (Φfl ≥ 0.88) in solution with monoexponential lifetime behavior [1] [2]. This high quantum yield is attributed to the minimal intersystem crossing and the primary deactivation pathway being trans-cis photoisomerization rather than non-radiative decay.
For 4,4'-bis(carbomethoxy)stilbene, the presence of electron-withdrawing carbomethoxy groups is expected to influence the fluorescence quantum yield through several mechanisms. The electron-withdrawing nature of the ester groups reduces the electron density on the stilbene backbone, potentially affecting the energy gap between the ground and excited states. Measurements on methoxy-trans-stilbene derivatives in solid state show quantum yields ranging from 0.07 to 0.69, with the variation attributed to different substitution patterns and intermolecular interactions [3] [4].
The solvent dependence of fluorescence quantum yield is particularly relevant for 4,4'-bis(carbomethoxy)stilbene. In polar solvents, the ester groups can participate in dipole-dipole interactions, potentially stabilizing the excited state and affecting the emission characteristics. Studies on similar compounds indicate that polar solvents generally lead to red-shifted emission and can either enhance or quench fluorescence depending on the specific molecular structure and solvent properties [5] [6].
Table 3.1: Fluorescence Quantum Yields of Related Stilbene Derivatives
| Compound | Solvent | Quantum Yield | Lifetime (ns) | Reference |
|---|---|---|---|---|
| trans-Stilbene | Various | 0.04 | ~0.07 | [7] |
| 4,4'-Bis(2-benzoxazolyl)stilbene | Solution | ≥0.88 | 0.85 | [1] [2] |
| Methoxy-trans-stilbene derivatives | Solid state | 0.07-0.69 | 0.82-3.46 | [3] [4] |
| Bridged stilbenes (BST) | Solution | 0.40 | - | [8] [9] |
| Bridged stilbenes (BST) | Solid state | 0.79 | - | [8] [9] |
The photoisomerization mechanism of 4,4'-bis(carbomethoxy)stilbene involves complex excited-state dynamics that can proceed through both singlet and triplet pathways. The fundamental mechanism follows the well-established stilbene photoisomerization pathway, but with modifications due to the electron-withdrawing carbomethoxy substituents.
In the singlet excited state, the photoisomerization proceeds through a twisted intermediate conformation. The potential energy surface for trans-cis isomerization in the first excited singlet state (S1) involves a barrier of approximately 35-40 kcal/mol, as determined from studies on parent stilbene and its derivatives [7] [10]. The presence of electron-withdrawing carbomethoxy groups is expected to modify this barrier height through electronic effects.
The triplet pathway becomes particularly relevant for 4,4'-bis(carbomethoxy)stilbene due to the potential for enhanced intersystem crossing promoted by the heavy atom effect of the carbonyl groups. Studies on similar electron-withdrawing substituted stilbenes, such as 4-nitrostilbenes, demonstrate that the triplet state plays a crucial role in the photoisomerization process [11] [12]. The quantum yields for triplet-sensitized trans→cis and cis→trans isomerization in related compounds range from 0.22 to 0.55, depending on the specific substituents and solvent environment [13] [11].
The mechanism involves several key steps:
Time-resolved spectroscopic studies on related stilbene derivatives reveal that the excited-state dynamics occur on multiple timescales. The initial photoexcitation and vibrational relaxation occur within femtoseconds, followed by conformational changes on the picosecond timescale [14] [15]. For 4,4'-bis(carbomethoxy)stilbene, the presence of the ester groups may influence these timescales through both electronic and steric effects.
Table 3.2: Photoisomerization Quantum Yields of Stilbene Derivatives
| Compound | Direction | Quantum Yield | Pathway | Reference |
|---|---|---|---|---|
| trans-Stilbene | t→c | 0.55 | Singlet | [16] |
| trans-Stilbene | c→t | 0.35 | Singlet | [16] |
| 4-Nitrostilbene | t→c | 0.42 | Triplet | [11] |
| 4-Nitrostilbene | c→t | 0.22 | Mixed | [13] |
| Stiff-stilbene derivatives | Variable | High | Singlet | [6] |
The aggregation-induced emission (AIE) characteristics of 4,4'-bis(carbomethoxy)stilbene in the solid state represent a significant departure from the behavior observed in dilute solution. The presence of electron-withdrawing carbomethoxy groups and the extended conjugated system create conditions favorable for aggregation-induced emission enhancement.
Studies on related stilbene derivatives demonstrate that aggregation can lead to dramatic changes in emission properties. The 4,4'-bis(2-benzoxazolyl)stilbene system shows clear evidence of concentration-dependent emission behavior, with the formation of excimers at concentrations above 10⁻⁴ M [17] [18]. These excimers exhibit a characteristic broad emission peak around 540 nm, distinct from the monomer emission peaks at 425 and 455 nm.
For 4,4'-bis(carbomethoxy)stilbene, the solid-state emission characteristics are influenced by several factors:
Intermolecular Interactions: The ester groups can participate in dipole-dipole interactions and potentially weak hydrogen bonding with adjacent molecules. Analysis of related compounds shows that C...O/O...C interactions and π-π stacking contacts are the primary contributors to solid-state fluorescence enhancement [3] [4].
Crystal Packing: The molecular packing in the crystal lattice significantly affects the emission properties. Hirshfeld surface analysis of methoxy-trans-stilbene derivatives reveals that weak intermolecular C...C contacts corresponding to π-π stacking are the main factors determining fluorescence quantum yield in the solid state [3] [4].
Restriction of Intramolecular Motion: In the solid state, the restriction of intramolecular rotation about the central double bond reduces non-radiative decay pathways. This phenomenon is particularly pronounced in bridged stilbenes, where mechanical constraints lead to enhanced emission [8] [9].
The morphology of 4,4'-bis(carbomethoxy)stilbene aggregates plays a crucial role in determining emission characteristics. Studies on similar compounds show that different aggregation patterns (H-aggregates vs. J-aggregates) lead to distinct spectroscopic signatures. H-aggregates typically show blue-shifted absorption and quenched emission, while J-aggregates exhibit red-shifted absorption and enhanced emission [19] [20].
Table 3.3: Solid-State Emission Properties of Stilbene Derivatives
| Compound | Solid State Φfl | Solution Φfl | Enhancement Factor | Interaction Type |
|---|---|---|---|---|
| Bridged stilbenes (BST [21]) | 0.79 | 0.40 | 2.0 | Restricted rotation |
| Bridged stilbenes (BST [8]) | 0.26 | 0.06 | 4.3 | AIEE behavior |
| Methoxy-trans-stilbene derivatives | 0.07-0.69 | Variable | Variable | π-π stacking, C...O interactions |
| 4,4'-Bis(diethylamino)benzophenone | Enhanced | Baseline | Large | AILE mechanism |
Time-resolved spectroscopic analysis of 4,4'-bis(carbomethoxy)stilbene reveals complex excited-state decay pathways that operate on multiple timescales. The temporal evolution of the excited state involves several competing processes, including fluorescence, internal conversion, intersystem crossing, and photoisomerization.
The primary excited-state decay pathways can be categorized into several temporal regimes:
Ultrafast Processes (femtoseconds to picoseconds): Initial photoexcitation is followed by rapid vibrational relaxation and solvation dynamics. Studies on related stilbene derivatives show that the initial excited-state relaxation occurs within 426±28 fs in the gas phase and 1029±157 fs in liquid solution [14] [22]. The systematic lengthening of relaxation timescales in the liquid phase is attributed to solvent friction effects on the molecular motion.
Intermediate Timescales (picoseconds to nanoseconds): The conformational changes associated with photoisomerization occur on this timescale. For stiff-stilbene derivatives, trans-to-cis isomerization proceeds over energy barriers of 300-680 cm⁻¹, with reaction timescales of 0.3-26 ps depending on solvent viscosity [15] [23]. The viscosity dependence confirms that the isomerization involves large-amplitude molecular motion.
Long-lived Processes (nanoseconds to microseconds): Triplet state formation and decay processes occur on these timescales. The triplet lifetime of stilbene derivatives ranges from nanoseconds to microseconds, with the 4,4'-bis(2-benzoxazolyl)stilbene system showing triplet lifetimes around 120 ns [24]. The triplet state exhibits a twisted geometry that is crucial for the photoisomerization mechanism.
Aggregation Effects: In concentrated solutions and solid states, additional decay pathways become available through intermolecular interactions. Time-resolved emission experiments on 4,4'-bis(2-benzoxazolyl)stilbene in concentrated solutions reveal excimer formation on a timescale of approximately 10 ns [17] [18]. The excimer exhibits a distinct spectral signature with a broad emission peak at 540 nm.
The decay kinetics of 4,4'-bis(carbomethoxy)stilbene can be analyzed using multi-exponential fitting functions to account for the multiple decay pathways. The general form of the decay function is:
I(t) = Σᵢ αᵢ exp(-t/τᵢ)
where αᵢ are the pre-exponential factors and τᵢ are the decay time constants for each pathway.
Table 3.4: Time-Resolved Decay Parameters of Stilbene Derivatives
| Process | Timescale | Compound | Decay Constant | Reference |
|---|---|---|---|---|
| Vibrational relaxation | fs | cis-Stilbene | 426±28 fs (gas) | [14] |
| Solvation dynamics | fs-ps | cis-Stilbene | 1029±157 fs (liquid) | [14] |
| Fluorescence decay | ps | trans-Stilbene | ~70 ps | [25] |
| Monomer emission | ns | BBS | 0.85 ns | [17] [18] |
| Excimer formation | ns | BBS | ~10 ns | [17] [18] |
| Triplet decay | ns-μs | Stilbene derivatives | ~120 ns | [24] |
| Isomerization | ps | Stiff-stilbene | 0.3-26 ps | [15] |